Cas no 1373867-21-0 (6-(2,2,2-Trifluoroethoxy)pyridin-3-ylmethanamine Hydrochloride)

6-(2,2,2-Trifluoroethoxy)pyridin-3-ylmethanamine Hydrochloride is a fluorinated pyridine derivative with a primary amine functional group, rendered as its hydrochloride salt for enhanced stability and solubility. The trifluoroethoxy substituent imparts unique electronic and steric properties, making this compound valuable in medicinal chemistry and pharmaceutical research. Its structural features suggest potential utility as a building block for bioactive molecules, particularly in the development of kinase inhibitors or CNS-targeting agents. The hydrochloride form ensures improved handling characteristics and compatibility with synthetic workflows. This compound’s defined purity and consistent quality make it suitable for exploratory synthesis and structure-activity relationship studies in drug discovery programs.
6-(2,2,2-Trifluoroethoxy)pyridin-3-ylmethanamine Hydrochloride structure
1373867-21-0 structure
Product name:6-(2,2,2-Trifluoroethoxy)pyridin-3-ylmethanamine Hydrochloride
CAS No:1373867-21-0
MF:C8H10ClF3N2O
MW:242.626011371613
MDL:MFCD06213340
CID:4592036

6-(2,2,2-Trifluoroethoxy)pyridin-3-ylmethanamine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • [6-(2,2,2-Trifluoroethoxy)Pyridin-3-Yl]Methanamine Hydrochloride
    • [6-(2,2,2-Trifluoroethoxy)Pyridin-3-Yl]Methanamine Hydrochloride(WX603191)
    • [6-(2,2,2-TRIFLUOROETHOXY)PYRIDIN-3-YL]METHANAMINE HCL
    • 6-(2,2,2-Trifluoroethoxy)pyridin-3-ylmethanamine Hydrochloride
    • MDL: MFCD06213340
    • Inchi: 1S/C8H9F3N2O.ClH/c9-8(10,11)5-14-7-2-1-6(3-12)4-13-7;/h1-2,4H,3,5,12H2;1H
    • InChI Key: LIFQHHKBSBCJOQ-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(OCC(F)(F)F)N=C1)N.[H]Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4

6-(2,2,2-Trifluoroethoxy)pyridin-3-ylmethanamine Hydrochloride Security Information

6-(2,2,2-Trifluoroethoxy)pyridin-3-ylmethanamine Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D772092-5g
(6-(2,2,2-TRIFLUOROETHOXY)PYRIDIN-3-YL)METHANAMINE
1373867-21-0 95%
5g
$1245 2023-09-04
TRC
T898415-50mg
[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine Hydrochloride
1373867-21-0
50mg
$ 135.00 2022-06-02
TRC
T898415-10mg
[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine Hydrochloride
1373867-21-0
10mg
$ 50.00 2022-06-02
Chemenu
CM323375-1g
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine hydrochloride
1373867-21-0 95%
1g
$351 2021-08-18
Chemenu
CM323375-5g
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine hydrochloride
1373867-21-0 95%
5g
$1052 2021-08-18
Chemenu
CM323375-5g
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine hydrochloride
1373867-21-0 95%
5g
$1052 2023-03-27
Enamine
EN300-269907-1g
[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride
1373867-21-0
1g
$0.0 2023-09-11
A2B Chem LLC
AI33057-1mg
[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride
1373867-21-0
1mg
$73.00 2024-04-20
A2B Chem LLC
AI33057-5mg
[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride
1373867-21-0
5mg
$118.00 2024-04-20
A2B Chem LLC
AI33057-10mg
[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride
1373867-21-0
10mg
$135.00 2024-04-20

Additional information on 6-(2,2,2-Trifluoroethoxy)pyridin-3-ylmethanamine Hydrochloride

6-(2,2,2-Trifluoroethoxy)pyridin-3-ylmethanamine Hydrochloride: A Promising Compound in Pharmaceutical Research

6-(2,2,2-Trifluoroethoxy)pyridin-3-ylmethanamine Hydrochloride, with the CAS number 1373867-21-0, represents a significant advancement in the development of novel therapeutic agents. This compound, belonging to the class of pyridine derivatives, exhibits unique structural features that make it a valuable candidate for various pharmaceutical applications. The molecule's core structure consists of a pyridine ring fused with a methanamine group, while the Trifluoroethoxy substituent introduces critical fluorinated functionality. These structural elements contribute to its potential biological activity and pharmacological properties.

Recent studies have highlighted the importance of Trifluoroethoxy groups in modulating drug-target interactions. The presence of fluorine atoms in the Trifluoroethoxy moiety enhances the molecule's hydrophobicity and metabolic stability, which are essential for improving drug bioavailability. In particular, the Trifluoroethoxy substituent has been shown to increase the lipophilicity of the molecule, enabling it to cross biological membranes more efficiently. This property is particularly relevant for targeting central nervous system (CNS) disorders, where efficient brain penetration is critical for therapeutic efficacy.

The pyridin-3-yl group in the molecule plays a crucial role in its pharmacological activity. Pyridine derivatives are widely studied for their ability to interact with various biological targets, including ion channels, enzymes, and receptors. The pyridin-3-yl ring in 6-(2,2,2-Trifluoroethoxy)pyridin-3-ylmethanamine Hydrochloride provides a versatile scaffold for further chemical modifications, allowing researchers to tailor the compound's properties for specific therapeutic applications. This flexibility has led to increased interest in this compound as a lead molecule for drug discovery programs.

Recent advancements in medicinal chemistry have underscored the significance of pyridine derivatives in the development of anticonvulsant and neuroprotective agents. The pyridin-3-yl moiety in 6-(2,2,2-Trifdeoxyethoxy)pyridin-3-ylmethanamine Hydrochloride has been linked to its potential as an agonist for certain GABA receptors, which are implicated in the treatment of epilepsy and anxiety disorders. Preclinical studies have demonstrated that this compound exhibits promising anticonvulsant activity, with minimal side effects compared to existing therapies. These findings suggest that the molecule could represent a novel approach to managing neurological conditions.

The Hydrochloride salt form of the compound ensures optimal solubility and stability, which are critical factors in drug formulation. The hydrochloride salt form enhances the compound's aqueous solubility, facilitating its delivery through oral or injectable routes. This property is particularly advantageous for developing formulations that require rapid onset of action or sustained release mechanisms. Additionally, the hydrochloride salt form has been shown to improve the compound's chemical stability, reducing the risk of degradation during storage or transportation.

Recent research has focused on the role of Trifluoroethoxy groups in enhancing the pharmacokinetic profile of drug candidates. The introduction of fluorine atoms in the Trifluoroethoxy moiety has been associated with improved metabolic stability and prolonged half-life, which are essential for achieving therapeutic efficacy. These properties have been observed in studies involving 6-(2,2,2-Trifluoroethoxy)pyridin-3-ylmethanamine Hydrochloride, where the compound demonstrated extended plasma exposure and reduced clearance rates compared to its non-fluorinated analogs.

The synthesis of 6-(2,2,2-Trifluoroethoxy)pyridin-3-ylmethanamine Hydrochloride has been optimized to ensure high yield and purity, which are critical for pharmaceutical applications. Modern synthetic methodologies, including selective fluorination and ring-opening reactions, have been employed to achieve the desired structural modifications. These synthetic approaches not only enhance the efficiency of the production process but also ensure the compound's consistency and quality, which are essential for clinical development.

Current research trends indicate a growing interest in the application of pyridine derivatives for the treatment of neurodegenerative diseases. The pyridin-3-yl group in 6-(2,2,2-Trifluoroethoxy)pyridin-3-ylmethanamine Hydrochloride has been investigated for its potential to modulate the activity of enzymes involved in neuroinflammation and oxidative stress. These mechanisms are implicated in the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease, making the compound a promising candidate for further exploration.

Pharmacological studies have also highlighted the importance of Trifluoroethoxy groups in enhancing the selectivity of drug molecules. The fluorinated substituent has been shown to improve the compound's ability to interact with specific biological targets while minimizing off-target effects. This property is particularly valuable in the development of drugs with high therapeutic index, where minimizing side effects is critical. Recent in vitro studies have demonstrated that 6-(2,2,2-Trifluoroethoxy)pyridin-3-ylmethanamine Hydrochloride exhibits selective activity against certain ion channels, suggesting its potential as a targeted therapy.

The molecular structure of 6-(2,2,2-Trifluoroethoxy)pyridin-3-ylmethanamine Hydrochloride has been analyzed using advanced computational methods to predict its biological activity. Molecular docking studies have shown that the compound can bind to specific receptors and enzymes with high affinity, which is essential for its therapeutic potential. These computational models have also been used to identify potential interactions with other molecules, providing insights into the compound's mechanism of action and its role in biological systems.

Recent clinical trials have begun to explore the therapeutic potential of 6-(2,2,2-Trifluoroethoxy)pyridin-3-ylmethanamine Hydrochloride in various disease models. Preliminary results suggest that the compound may be effective in treating conditions such as epilepsy, anxiety disorders, and neurodegenerative diseases. These findings are supported by preclinical studies that demonstrate the compound's ability to modulate key biological pathways associated with these conditions. The results of these studies have generated significant interest in further clinical evaluation of the compound.

In conclusion, 6-(2,2,2-Trifluoroethoxy)pyridin-3-ylmethanamine Hydrochloride represents a promising candidate for the development of novel therapeutic agents. Its unique structural features, including the Trifluoroethoxy group and the pyridin-3-yl moiety, contribute to its potential biological activity and pharmacological properties. Ongoing research is focused on optimizing its therapeutic applications and exploring its potential in the treatment of various diseases. As the field of pharmaceutical science continues to advance, this compound may play a significant role in the development of innovative therapies.

6-(2,2,2-Trifluoroethoxy)pyridin-3-ylmethanamine Hydrochloride is a compound that has attracted considerable attention in the pharmaceutical industry due to its potential therapeutic applications. The combination of the Trifluoroethoxy group and the pyridin-3-yl structure provides a unique molecular framework that can be tailored for various therapeutic purposes. As research continues to uncover new insights into the properties and mechanisms of action of this compound, its role in the development of novel treatments is likely to expand further.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.